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Compound of Interest

Compound Name: 2,3,5-Trichloro-6-methylpyridine
CAS No.: 22109-56-4
Cat. No.: B1610052
Get Quote
. J

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,3,5-Trichloro-6-methylpyridine (Also known as 2-methyl-3,5,6-
trichloropyridine). Significance: This electron-deficient heteroaromatic ring serves as the
scaffold for auxinic herbicides. The presence of the methyl group at position 6 (or 2) allows for
subsequent oxidation to a carboxylic acid, while the trichloro substitution pattern provides
metabolic stability and lipophilicity.

Retrosynthetic Strategy

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-picoline (2-
methylpyridine). The challenge lies in directing chlorination to the 3, 5, and 6 positions while
preventing:

 Side-chain chlorination: Radical chlorination of the methyl group (favored by UV/high temp
without modulation).

» Perchlorination: Formation of pentachloropyridine.
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The most robust route utilizes vapor-phase chlorination over a Lewis acid catalyst, which
suppresses free-radical side-chain attack in favor of ring substitution.
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Figure 1: Retrosynthetic pathway highlighting the direct chlorination route from 2-picoline.[1][2]
[3]

Experimental Protocols
Method A: Vapor-Phase Chlorination (Industrial
Standard)

This method is preferred for scale-up as it minimizes solvent waste and maximizes yield
through continuous processing.

Reagents:
o Substrate: 2-Picoline (99% purity).
¢ Chlorinating Agent: Chlorine gas (ClI

)
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Diluent: Water vapor or Nitrogen (to moderate exotherm).
Catalyst: Ferric Chloride (FeCl

) supported on Activated Carbon or Silica.

Reactor Setup: A fixed-bed tubular reactor (Inconel or Nickel alloy) packed with the catalyst.

Protocol Steps:

Catalyst Activation: Pre-heat the catalyst bed to 200°C under a nitrogen stream (0.6 L/s) to
remove moisture. Activate with ClI

flow for 1 hour.

Vaporization: Premix 2-picoline and water (molar ratio 1:5 to 1:10). Vaporize this mixture at
250°C.

o Note: Water acts as a heat sink and suppresses char formation.
Reaction: Feed the vaporized picoline/water mixture and ClI

gas (molar ratio 1:15 picoline:Cl
) into the reactor.

Temperature Control: Maintain reactor internal temperature between 220°C and 260°C.

o Critical: Temperatures >300°C promote side-chain chlorination (trichloromethyl
derivatives).

Quench: Direct the reactor effluent into a cooled scrubber containing aqueous NaOH or
water to trap HCl and condense the chlorinated organics.

Isolation: Separate the organic layer (heavy oil). The crude mixture typically contains 2,3,5-
trichloro-6-methylpyridine (major), 2,3,4,5-tetrachloro-6-methylpyridine, and unreacted
intermediates.
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Method B: Liquid-Phase Catalytic Chlorination (Lab
Scale)

Suitable for smaller batches where vapor-phase equipment is unavailable.
Reagents:

e 2-Picoline (1.0 eq).

e CI

gas (excess).

o Catalyst: AICI

or FeCl
(0.05 €eq).

e Solvent: Chlorobenzene or CClI
(optional, can run neat).
Protocol Steps:
o Charge a multi-neck flask with 2-picoline and catalyst.
e Heat to 70-80°C.
* Introduce ClI

gas slowly via a sparger. The reaction is highly exothermic.

o Temperature Ramp: As the ring becomes chlorinated, it becomes less reactive. Gradually
increase temperature to 160-180°C over 12-18 hours to drive the reaction to the trichloro
stage.

» Monitoring: Monitor via GC. Stop when the peak for 3,5-dichloro-2-methylpyridine disappears
and before tetrachloro species become dominant.
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Purification & Isolation

The crude product from either method is a mixture of isomers.
Fractional Distillation:

» Drying: Dry the organic phase over anhydrous MgSO

e Vacuum Distillation: Perform fractional distillation under reduced pressure (10-20 mmHg).
o Fore-run: Lower boiling mono/dichloro picolines.
o Main Fraction: 2,3,5-Trichloro-6-methylpyridine (bp ~110-115°C at 15 mmHg).
o Residue: Tetrachloro/Pentachloro derivatives.

Crystallization (Optional): If high purity (>99%) is required, the distilled oil can be recrystallized
from methanol or hexane at low temperature (-10°C).

Characterization Data

The following data validates the structure of 2,3,5-trichloro-6-methylpyridine.

Spectral Analysis
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Technique Parameter Observed Data Interpretation
) White to pale yellow mp 45-48°C (Lit.
Physical State Appearance ] ] ] )
low-melting solid varies by purity)
(Chcl Methyl group at C6 (or
H NMR 2.65 (s, 3H
, 400 MHz) ( ) C2)

Aromatic proton at C4

7.85 (s, 1H) (isolated)
(cDcl 22.5 (CH
C NMR Methyl carbon
, 100 MHz) )
128.4, 130.1, 145.2, Aromatic carbons (C-
148.5, 155.0 Cland C-N)
Characteristic isotope
m/z 195, 197, 199
GC-MS El (70 eV) (M+) pattern for 3 Cl atoms
+
(3:3:1 ratio)
m/z 160 (M - CI) Loss of one chlorine

Mechanistic Validation (Process Flow)
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Figure 2: Continuous process flow diagram for the vapor-phase synthesis.

Safety & Handling

e Hazards: Chlorinated pyridines are potent skin sensitizers and lachrymators.
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o PPE: Full-face respirator with organic vapor cartridges, chemically resistant gloves
(Nitrile/Viton), and Tyvek suit.

e Engineering Controls: All operations involving Cl

gas must be performed in a certified fume hood or closed system with a caustic scrubber for
off-gas.

References

» Preparation of 2-chloro-6-trichloromethyl pyridine and related chlorinated picolines. (Focus
on vapor phase chlorination parameters). Google Patents. Retrieved from .

e Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-
(trichloromethyl)pyridine. (Provides spectral data comparisons for chlorinated pyridine
analogs). Asian Journal of Chemistry. Retrieved from .

e 2,3,5-Trichloro-6-methylpyridine CAS 22109-56-4 Data. (Confirmation of CAS and
structure). GuideChem. Retrieved from .

e Picloram Synthesis Intermediates. (Contextualizes the role of 2-methyl-3,5,6-
trichloropyridine). ChemicalBook. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-3-5-trichloro-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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